N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride
Description
N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride: is a chemical compound with a unique structure that includes an allyl group, a nitro group, and a piperazine ring
Properties
IUPAC Name |
2-nitro-5-piperazin-1-yl-N-prop-2-enylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2.ClH/c1-2-5-15-12-10-11(3-4-13(12)17(18)19)16-8-6-14-7-9-16;/h2-4,10,14-15H,1,5-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQWPDNXNVQDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Alkylation: Introduction of the allyl group.
Piperazine Ring Formation: Formation of the piperazine ring through cyclization reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.
The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The compound’s synthesis typically begins with 5-chloro-2-nitroaniline reacting with piperazine under basic conditions (K₂CO₃, DMAc, 120°C, 21 h) to form 5-(piperazin-1-yl)-2-nitroaniline (yield: 84%) . Subsequent allylation introduces the allyl group via:
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Alkylation of the aniline NH : Allyl halides (e.g., allyl chloride) react with the free amine in the presence of bases (e.g., NaH or K₂CO₃) .
Nitro Group Transformations
The ortho-nitro group is electron-withdrawing, enabling:
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Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl converts –NO₂ to –NH₂, forming N-allyl-2-amino-5-piperazin-1-ylaniline . This primary amine can undergo diazotization or reductive alkylation .
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Electrophilic substitution : Limited due to deactivation by the nitro group, but directed by the piperazine’s electron-donating effects.
Allyl Group Reactivity
The allyl (–CH₂CH=CH₂) moiety participates in:
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Heck coupling : Pd-catalyzed cross-coupling with aryl halides (e.g., aryl iodides) to form extended conjugated systems .
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Cyclization : Intramolecular cyclization via radical or transition-metal pathways to generate heterocycles (e.g., indoles) .
Example Cyclization Pathway
textN-Allyl derivative → Pd-catalyzed intramolecular coupling → 3-Methylindole[1]
Piperazine Ring Modifications
The piperazine nitrogen can undergo:
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N-Alkylation/Arylation : Reacts with alkyl halides or aryl halides under Pd catalysis (e.g., Buchwald-Hartwig conditions) .
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N-Acylation : Forms amides with acyl chlorides or anhydrides.
Acid/Base Sensitivity
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Protonation of piperazine : Forms water-soluble hydrochloride salts (as in the title compound) .
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Nitro group instability : Prolonged exposure to strong acids may induce partial reduction or decomposition .
Photoreactivity
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The nitro group promotes photooxidation , potentially generating reactive oxygen species (ROS) or peroxynitrite intermediates under UV light .
Intermediate for Heterocycles
The compound serves as a precursor for:
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Carbazoles : Via Pd-catalyzed C–H activation and cyclization .
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Indoles : Through allyl group participation in Heck-type reactions .
Key Transformation Table
| Starting Material | Reaction Type | Conditions | Product | Reference |
|---|---|---|---|---|
| N-Allyl derivative | Heck cyclization | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | 3-Methylindole | |
| N-Allyl derivative | C–H activation | Pd(II) catalyst, oxidant | Carbazole |
Scientific Research Applications
N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biological activities.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-nitroaniline: Lacks the piperazine ring, leading to different chemical and biological properties.
2-nitro-5-piperazin-1-ylaniline: Lacks the allyl group, affecting its reactivity and applications.
N-allyl-2-nitro-5-methylpiperazine: Contains a methyl group instead of an aniline group, altering its chemical behavior.
Uniqueness
N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molar Mass : 298.77 g/mol
- CAS Number : 1052506-28-1
The compound features a piperazine ring, which is known for enhancing biological activity through various mechanisms, including modulation of neurotransmitter systems and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds containing piperazine moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit bacterial growth, particularly against Gram-positive and Gram-negative strains. The nitro group in N-allyl-2-nitro-5-piperazin-1-ylaniline may also contribute to its antimicrobial efficacy by generating reactive nitrogen species that damage bacterial DNA and proteins.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| N-allyl-2-nitro-5-piperazin-1-ylaniline | 25–50 | Antimicrobial against M. tuberculosis H37Rv |
| Compound A | 62.5–100 | Moderate activity |
| Compound B | 200–1000 | Minimal activity |
Anticancer Activity
This compound has shown promise as an anticancer agent . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.
A notable study indicated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC values significantly lower than those of standard chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Piperazine Ring : Enhances bioavailability and interaction with biological targets.
- Nitro Group : Increases reactivity and potential for generating free radicals.
- Allyl Substituent : Provides flexibility in binding to target sites.
Research has shown that modifications to these structural elements can lead to variations in potency and selectivity against specific biological targets, including enzymes involved in cancer proliferation and microbial resistance mechanisms.
Study on Antimicrobial Efficacy
In a comparative study, this compound was evaluated against standard antibiotics for its efficacy against Mycobacterium tuberculosis. The results indicated that it possesses comparable or superior activity compared to established treatments like Rifampicin, suggesting its potential as a new therapeutic agent for tuberculosis management.
Anticancer Research
A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be further developed as a candidate for cancer therapy.
Q & A
Q. What are the standard synthetic routes for N-allyl-2-nitro-5-piperazin-1-ylaniline hydrochloride?
A common approach involves coupling nitroaniline derivatives with piperazine moieties via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, nickel-catalyzed amination (e.g., using NiCl₂·glyme complexes) can introduce piperazine groups to aryl chlorides under mild conditions . Allylation steps may employ allyl halides or allylboronic esters in the presence of bases like NaOtBu. Post-synthetic purification often involves recrystallization from ethanol or chromatography on silica gel with ethyl acetate/hexanes .
Q. What analytical techniques are recommended for characterizing this compound?
- LCMS : Used to confirm molecular weight (e.g., m/z = 454.1 [M+H]⁺ for structurally similar nitro-piperazine anilines) and purity (>98% by UV detection at 254 nm) .
- NMR : ¹H and ¹³C NMR are critical for structural elucidation. For example, nitro groups typically deshield aromatic protons (δ 8.2–8.5 ppm), while allyl protons appear as a triplet near δ 5.2–5.8 ppm .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl content) .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush for 15 minutes. Seek medical attention if irritation persists .
- Storage : Keep in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in allylation or piperazine coupling steps?
- Solvent Screening : Polar aprotic solvents (e.g., 2-MeTHF) enhance nucleophilicity in substitution reactions .
- Catalyst Loading : Adjust NiCl₂·glyme complex concentration (typically 5–10 mol%) to balance cost and efficiency .
- Temperature Control : Allylation reactions may require heating to 60–80°C, while coupling steps with Ni catalysts proceed at room temperature .
- Work-Up : Use acid-base extraction (e.g., HCl/NaOH) to isolate the hydrochloride salt .
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) across studies be resolved?
- Solvent Effects : Confirm solvent used (e.g., DMSO-d₆ vs. CDCl₃) as it significantly impacts chemical shifts .
- pH Sensitivity : Protonation of piperazine nitrogens in acidic conditions alters splitting patterns (e.g., δ 3.0–4.0 ppm for –NCH₂– groups) .
- Cross-Validation : Compare with LCMS (e.g., m/z consistency) and elemental analysis to rule out impurities .
Q. What strategies are effective for impurity profiling during synthesis?
- HPLC with PDA Detection : Identify by-products (e.g., unreacted nitroaniline or de-allylated intermediates) using gradient elution (ACN/H₂O + 0.1% TFA) .
- Spiking Experiments : Compare retention times with known impurities (e.g., 5-nitrosalicylic acid derivatives) .
- Stability Studies : Monitor degradation under stress conditions (heat, light, humidity) to identify labile functional groups (e.g., nitro or allyl groups) .
Q. How do structural modifications (e.g., substituents on the piperazine ring) influence biological activity?
- Electron-Withdrawing Groups : Nitro or sulfonyl groups enhance π-π stacking with aromatic enzyme pockets, as seen in kinase inhibitors .
- Allyl Group Positioning : Allyl chains at the 2-position of aniline improve membrane permeability in cell-based assays .
- Piperazine Flexibility : Bulky substituents (e.g., naphthylsulfonyl) reduce conformational freedom, affecting target binding kinetics .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
